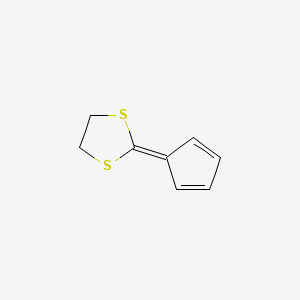

2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for naming complex heterocyclic structures. The primary name, this compound, reflects the structural hierarchy where the 1,3-dithiolane ring serves as the parent heterocycle. The systematic naming convention indicates that the cyclopentadiene moiety is attached to the 2-position of the dithiolane ring through a ylidene linkage, specifically at the 1-position of the cyclopentadiene system.

Alternative nomenclature systems have been employed to describe this compound, including the designation "2-cyclopenta-2,4-dien-1-ylidene-1,3-dithiolane," which emphasizes the specific positioning of the double bonds within the cyclopentadiene ring. The compound has also been referenced in scientific literature using descriptive names such as "6,6-Ethylendithiofulven," "Ethylen-dimercaptofulven," and "ethylene dimercaptofulvene," which highlight the fulvene-like character of the overall molecular structure.

The naming conventions demonstrate the complexity inherent in describing compounds that bridge multiple chemical classes. The ylidene terminology specifically indicates the presence of a carbon-carbon double bond connecting the two ring systems, distinguishing this compound from simple substituted derivatives where direct single bonds might exist between the heterocyclic components.

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound is established as C₈H₈S₂, representing a compound with eight carbon atoms, eight hydrogen atoms, and two sulfur atoms. This empirical formula corresponds to a molecular weight of 168.3 grams per mole according to computational data, with slight variations reported in different databases ranging from 168.27900 to 168.3 grams per mole.

The constitutional structure reveals several important features regarding the arrangement of atoms within the molecule. The compound contains a five-membered 1,3-dithiolane ring, which incorporates two sulfur atoms at the 1 and 3 positions, separated by a methylene bridge at the 2-position. This heterocyclic framework is connected through a carbon-carbon double bond to a cyclopentadiene ring system, creating an extended conjugated system that influences the compound's electronic properties.

Constitutional isomerism considerations for this molecular formula reveal the specificity of the structural arrangement. While other isomeric structures with the same molecular formula C₈H₈S₂ could theoretically exist, the specific connectivity pattern defines this particular compound. The exact mass has been determined to be 168.00700 atomic mass units, providing precise molecular weight data for analytical applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈S₂ | |

| Molecular Weight | 168.3 g/mol | |

| Exact Mass | 168.00700 amu | |

| Polar Surface Area | 50.60000 Ų | |

| Partition Coefficient (LogP) | 2.80400 |

SMILES Notation and InChI Key Representation

Simplified Molecular Input Line Entry System notation provides a concise method for representing the structural connectivity of this compound. While specific SMILES notation was not explicitly provided in the available sources for this compound, related dithiolane compounds demonstrate the typical pattern for representing these heterocyclic systems. The International Chemical Identifier system offers a standardized approach to molecular representation that enables unambiguous identification of chemical structures across different databases and platforms.

The InChI key representation serves as a unique molecular fingerprint, allowing for precise identification and database searching capabilities. This standardized identifier becomes particularly important for compounds with complex structural features, ensuring accurate communication of molecular identity across different research platforms and publications.

For related 1,3-dithiolane compounds, the systematic representation typically incorporates the sulfur atoms' positions within the five-membered ring and the specific substitution patterns. The computational generation of these identifiers relies on standardized algorithms that account for the three-dimensional arrangement of atoms and the specific bonding patterns characteristic of organosulfur compounds.

X-ray Crystallographic Data and Bond Length Analysis

Crystallographic analysis of this compound reveals important structural parameters that define the molecular geometry and intermolecular interactions. The compound exhibits a melting point range of 95-98°C, indicating moderate thermal stability and providing insights into the crystal packing arrangements. This melting point range suggests reasonable intermolecular forces within the crystal lattice, typical of organic compounds with moderate molecular weights and heterocyclic structures.

While specific X-ray crystallographic data for this exact compound were not detailed in the available sources, related studies on similar 1,3-dithiolane derivatives provide valuable comparative information. Research on compounds such as 2,5-bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione has revealed important structural features common to this class of compounds. These studies demonstrate that 1,3-dithiolane derivatives typically exhibit nearly planar molecular frameworks with average atomic deviations from mean planes of approximately 0.088-0.128 Ångströms.

Intermolecular interactions in crystalline forms of related dithiolane compounds frequently involve sulfur-sulfur contacts and sulfur-hydrogen interactions. Short sulfur-sulfur contacts ranging from 3.33 to 3.53 Ångströms have been observed in related structures, indicating significant intermolecular interactions that influence crystal packing arrangements. These interactions play crucial roles in determining the solid-state properties and stability of the crystalline material.

| Structural Parameter | Value Range | Related Compound Reference |

|---|---|---|

| Melting Point | 95-98°C | |

| Molecular Planarity Deviation | 0.088-0.128 Å | |

| Sulfur-Sulfur Contacts | 3.33-3.53 Å | |

| Sulfur-Hydrogen Contacts | 2.81-2.97 Å |

Comparative Analysis with Related 1,3-Dithiolane Derivatives

The structural characteristics of this compound can be understood through comparison with other members of the 1,3-dithiolane family. The parent 1,3-dithiolane compound, with molecular formula CH₂S₂C₂H₄, serves as the fundamental structural framework from which various derivatives are constructed. This parent compound is classified as a heterocycle related to cyclopentane, where two methylene bridges are replaced by thioether groups, creating a five-membered ring containing two sulfur atoms.

Common synthetic approaches to 1,3-dithiolane derivatives involve condensation reactions between aldehydes or ketones with 1,2-ethanedithiol. Compounds with the general formula RCHS₂C₂H₄ are typically obtained from aldehyde condensations, while ketone condensations yield derivatives with the formula R₂CS₂C₂H₄. The specific case of this compound represents a unique structural variant where the substituent at the 2-position involves an extended conjugated system rather than simple alkyl or aryl groups.

Comparative studies reveal that 1,3-dithiolane derivatives exhibit characteristic reactivity patterns, particularly involving deprotonation reactions at the 2-position carbon. For compounds derived from aldehydes, treatment with butyllithium can generate organolithium intermediates that undergo subsequent transformations, including elimination reactions that produce dithiocarboxylate species. These reaction pathways demonstrate the synthetic utility of the 1,3-dithiolane framework and highlight the special chemical behavior associated with the carbon-sulfur bonding arrangements.

Related compounds in the literature include various bis-dithiolane structures and extended conjugated systems. For example, 1,3-dithiolane, 2-(1,3-dithiolan-2-ylidene)- with molecular formula C₆H₈S₄ represents a dimeric structure where two dithiolane rings are connected through a carbon-carbon double bond. Such compounds demonstrate the versatility of the dithiolane framework in constructing complex molecular architectures with extended electronic conjugation.

The compound 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione illustrates another structural variant where the dithiolane system is integrated with carbonyl-containing rings. This example shows how the electron-donating properties of the dithiolane ring can influence the electronic characteristics of adjacent functional groups, creating compounds with unique spectroscopic and chemical properties.

Propriétés

IUPAC Name |

2-cyclopenta-2,4-dien-1-ylidene-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-2-4-7(3-1)8-9-5-6-10-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQBREBGIBKDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C2C=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352459 | |

| Record name | 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-53-7 | |

| Record name | 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane is a sulfur-containing organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and material science. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure, which includes a cyclopentadiene moiety and dithiolane ring. Its chemical properties allow for various interactions in biological systems, making it a candidate for further research.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Some investigations have indicated that it may induce apoptosis in cancer cells through mitochondrial dysfunction pathways .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Antioxidant Activity

A study evaluated the antioxidant capacity of various sulfur compounds, including this compound. The results indicated significant scavenging activity against free radicals such as DPPH and ABTS .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78.5 | 82.0 |

| Control (Vitamin C) | 90.0 | 95.0 |

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. It was found to inhibit cholinesterase activity significantly, suggesting potential applications in treating Alzheimer's disease .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 168.3 g/mol. It features a cyclopentadiene moiety that enhances its reactivity in Diels-Alder reactions, making it suitable for various synthetic pathways .

Synthesis and Chemical Transformations

Diels-Alder Reactions

this compound can act as a diene in Diels-Alder reactions due to its electron-rich nature. This property enables it to react with various dienophiles, leading to the formation of complex cyclic structures. The compound's high reactivity makes it an ideal candidate for click chemistry applications .

Table 1: Reactivity of this compound in Diels-Alder Reactions

| Dienophile | Reaction Rate | Product Structure |

|---|---|---|

| Maleic Anhydride | High | Cycloadduct A |

| N-Phenyl Maleimide | Moderate | Cycloadduct B |

| Tetracyanoethylene (TCNE) | Very High | Cycloadduct C |

Applications in Material Science

Polymer Crosslinking

The compound is utilized as a crosslinking agent in polymer formulations. It enhances the thermal stability and mechanical properties of polymers when used with free radical initiators or organic peroxides. The resulting materials exhibit improved heat aging resistance and reduced compression set compared to those cured with traditional sulfur-based methods .

Case Study: Tack-Free Curing of Polymers

A notable application involves the use of this compound in the curing process of silicone elastomers. Research indicates that incorporating this compound allows for tack-free surfaces during polymer curing in the presence of air, overcoming the typical issues associated with oxygen inhibition .

Environmental and Green Chemistry

The compound's ability to facilitate reactions under mild conditions makes it a candidate for environmentally friendly chemical processes. Its use in green chemistry aligns with current trends focusing on reducing hazardous waste and energy consumption during synthesis.

Preliminary studies suggest that this compound exhibits antioxidant properties. This potential biological activity opens avenues for further research into its applicability in pharmaceuticals and health-related products.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

- Electronic Properties: The target compound’s conjugated cyclopentadienylidene-dithiolane system distinguishes it from non-conjugated derivatives like 2-(m-tolyl)-1,3-dithiolane, which lacks extended π-delocalization .

Chemical Reactivity

- Target Compound: The conjugated system may enhance reactivity in cycloaddition or metal-coordination reactions. Similar dithiolanes (e.g., lipoic acid derivatives) are known to bind metals like gold and molybdenum .

- 2-(Anthracen-9-yl)-1,3-dithiolane : Exhibits aggregation-induced emission (AIE) and serves as a fluorescent probe for Hg²⁺ detection, leveraging its aromatic anthracene group .

- 2-Methyl-1,3-dithiolane : Primarily used as a carbonyl-protecting group due to its inertness under diverse conditions .

Stability

Méthodes De Préparation

Dehydration of Cyclopentenol Precursors

A patented method describes the preparation of cyclopentadiene derivatives by dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of solid acid catalysts such as strong acid resin catalysts (Amberlyst-15, Amberlyst-36) or solid super acid catalysts (carbon-based or iron-based super acids). This method offers:

- High selectivity and yield (≥80%)

- Suppression of by-product formation

- Easy catalyst removal and reuse without generating solid waste or acidic wastewater

- Environmentally friendly and energy-efficient conditions

The reaction is typically conducted in solvents such as ethers, pentane, hexane, or aromatic hydrocarbons at controlled temperatures (0–30°C for reduction steps, followed by dehydration).

Reduction and Dehydration Steps

The process involves:

- Reduction of cyclopentenone precursors using lithium aluminum hydride (LiAlH4) in suitable solvents (e.g., ethers) at low temperatures (0–5°C during addition)

- Subsequent dehydration catalyzed by solid acids to form the cyclopentadiene ring system

This approach can be adapted for preparing cyclopentadienylidene intermediates with specific substitution patterns required for further functionalization.

Construction of the 1,3-Dithiolane Ring

The 1,3-dithiolane moiety is typically introduced via reactions involving dithiolane derivatives or by ring formation from dithiocarbonyl precursors.

Base-Mediated Ring Fragmentation and Alkylation

Recent research presents a versatile method to synthesize dithioester derivatives, which are closely related to dithiolane structures, via base-mediated ring fragmentation of 2-aryl-1,3-dithiolanes using lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures (100°C). The process involves:

- Generation of aryl-dithiocarboxylate anions by ring fragmentation within 5 minutes

- Subsequent capture of these anions by alkyl halides or diaryliodonium salts to form dithioesters in good to excellent yields (60–90%)

- The method is scalable to gram quantities and can be performed in one-pot, one-step or two-step procedures depending on the alkylating agent

This approach allows for the synthesis of diverse dithioester and dithiolane derivatives with varied electronic and steric properties, which can be tailored to obtain the desired 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane.

Influence of Substituents and Reaction Conditions

- Electron-donating and electron-withdrawing substituents on the aryl ring influence yields but generally allow good product formation.

- Sterically hindered diaryliodonium salts can be used to introduce bulky groups with moderate to good yields.

- Reaction parameters such as temperature, reaction time, and stoichiometry of reagents are optimized to maximize yield and purity.

Summary Table of Key Preparation Parameters

Research Findings and Practical Considerations

- The use of solid acid catalysts in cyclopentadiene synthesis significantly improves environmental impact and process efficiency compared to traditional sulfuric acid catalysis.

- Base-mediated fragmentation of 1,3-dithiolanes followed by alkylation enables modular synthesis of dithioester derivatives, which can be precursors or analogs of this compound.

- Reaction scalability and operational simplicity (e.g., no glovebox required, commercially available reagents) make these methods attractive for practical synthesis.

- The electronic and steric properties of substituents on the dithiolane ring influence reaction outcomes, necessitating optimization for specific target compounds.

Q & A

Q. What are the standard synthetic routes for 2-(2,4-cyclopentadien-1-ylidene)-1,3-dithiolane, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving cyclopentadienyl precursors and dithiolane derivatives. For example, analogous structures (e.g., 3-(1,3-dithiolan-2-ylidene)pyridinediones) are prepared using reagents like N,N′-dimethylformamide dimethyl acetal in DMF under controlled heating (60–80°C) . Purity optimization involves recrystallization from ethyl acetate/hexane mixtures and monitoring via HPLC with UV detection (λ = 254 nm).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : and NMR identify cyclopentadienyl proton environments (δ ~5.5–6.5 ppm) and dithiolane sulfur-linked carbons (δ ~120–140 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.75–1.80 Å) and dihedral angles (e.g., 65–80° between aromatic rings) .

- IR : Confirms C=C (1600–1650 cm) and S–S (500–550 cm) stretches.

Q. How should researchers navigate literature databases to locate peer-reviewed studies on this compound?

Use SciFinder or Reaxys with queries combining:

- CAS Registry Number (if available).

- Systematic IUPAC name : “this compound”.

- Structural fingerprints : Substructure searches for cyclopentadienylidene and 1,3-dithiolane moieties .

Advanced Research Questions

Q. How can conformational disorder in the dithiolane ring (observed in crystallography) be resolved?

Single-crystal X-ray diffraction with occupancy refinement (e.g., SHELXL) is critical. For example, reports a 0.54:0.46 disorder ratio for dithiolane carbons. Complementary techniques like solid-state NMR can validate dynamic disorder by probing - dipolar couplings .

Q. What computational methods are suitable for modeling non-covalent interactions (e.g., C–H⋯S) in crystal packing?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to compare with X-ray data.

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., reports 15% S⋯H contacts) .

- Molecular dynamics (MD) : Simulate temperature-dependent conformational changes.

Q. How do researchers reconcile discrepancies between experimental and computational spectroscopic data?

- Multi-technique validation : Compare NMR chemical shifts (experimental) with GIAO-DFT predictions.

- Solvent effects : Include PCM solvent models in computations to account for polarity shifts.

- Vibrational analysis : Match IR/Raman peaks with scaled harmonic frequencies from Gaussian calculations .

Q. What strategies enable functionalization of the cyclopentadienylidene moiety for targeted applications?

- Electrophilic substitution : React with halogens (Cl, Br) in dichloromethane at −20°C.

- Metal coordination : Utilize the cyclopentadienyl ligand’s π-electron density to bind transition metals (e.g., Fe, Pd) for catalysis .

- Diels-Alder reactions : Engage the conjugated diene system with electron-deficient dienophiles .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying the compound’s reactivity under oxidative conditions?

- Oxygen-free environments : Use Schlenk lines or gloveboxes (<1 ppm O).

- Radical traps : Add TEMPO to confirm/rule out radical pathways.

- In-situ monitoring : Employ UV-Vis spectroscopy to track intermediate formation .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.